molecular formula C20H20FNO3S B2798652 6-ethyl-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-41-6

6-ethyl-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2798652
CAS No.: 899214-41-6
M. Wt: 373.44
InChI Key: CAFICICXOLQLJK-UHFFFAOYSA-N
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Description

6-ethyl-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenyl sulfonyl group, and a propyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

    Sulfonylation: The fluorophenyl sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides and a base like pyridine.

    Propylation: The propyl group is added through alkylation reactions using propyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-ethyl-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-3-((4-chlorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
  • 6-ethyl-3-((4-bromophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
  • 6-ethyl-3-((4-methylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Uniqueness

6-ethyl-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to the presence of the fluorophenyl sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-ethyl-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-3-11-22-13-19(26(24,25)16-8-6-15(21)7-9-16)20(23)17-12-14(4-2)5-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFICICXOLQLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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